![molecular formula C20H22ClN5O3 B2557742 3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-09-3](/img/structure/B2557742.png)
3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Excretion Studies
Research has shown that similar compounds, such as HSP90 inhibitors, undergo extensive metabolism and excretion in both animal models and humans. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. For example, the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor, were investigated in rats and dogs, showing quantitative recovery of the administered dose through feces/bile as the major route of excretion. Such studies are foundational for developing new drugs, indicating the importance of understanding how compounds are metabolized and eliminated from the body (Xu et al., 2013).
Antimicrobial and Antifungal Applications
Certain imidazole derivatives have been evaluated for their antimicrobial and antifungal properties, suggesting potential applications in treating infections. For instance, sertaconazole, an antimycotic agent, has shown high efficacy and safety in treating Pityriasis versicolor, a fungal infection, in clinical trials. This highlights the potential of structurally similar compounds to serve as effective treatments for various microbial infections (Nasarre et al., 1992).
Environmental and Health Safety Assessments
Evaluating the environmental impact and safety of chemical compounds, including pesticides and herbicides, is critical. Studies on organophosphorus and pyrethroid compounds, which share some structural similarities with the compound , have been conducted to assess their toxicity and exposure levels in humans, especially among children. These assessments are vital for regulating the use of these chemicals and protecting public health (Babina et al., 2012).
Genetic Damage and Protection Studies
Research on gallic acid, a plant-derived compound, has demonstrated its protective properties against DNA oxidation, which could be indicative of the broader potential of certain compounds to mitigate oxidative stress and genetic damage. Such studies are important for understanding how compounds can be used to prevent or treat diseases associated with oxidative stress and DNA damage (Ferk et al., 2011).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-13-11-25-16-17(22-19(25)24(13)9-4-10-29-3)23(2)20(28)26(18(16)27)12-14-5-7-15(21)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOKTOFIWRHYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



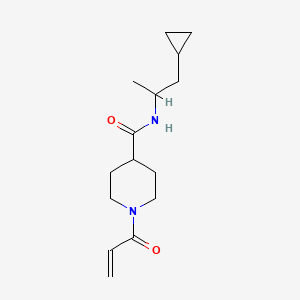
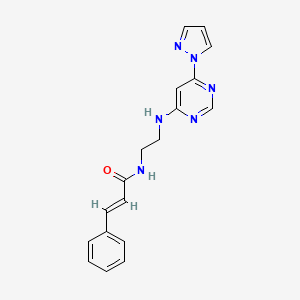
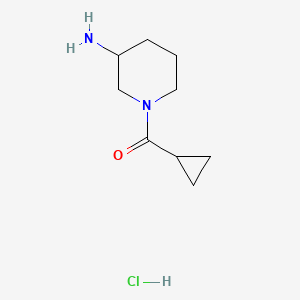
![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)


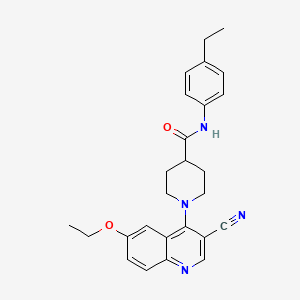
![3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2557676.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)
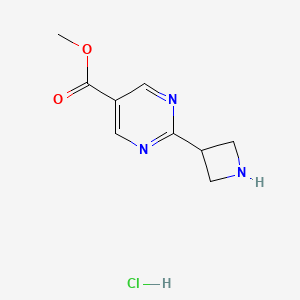
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)